- Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F, Journal of Natural Products, 2014, 77(2), 327-338

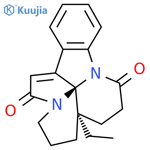

Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)

![Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure](https://es.kuujia.com/scimg/cas/93710-27-1x500.png)

93710-27-1 structure

Nombre del producto:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Propiedades químicas y físicas

Nombre e identificación

-

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

- Leuconolam

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...

- (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione

- [ "" ]

- (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)

- (-)-Leuconolam

- DTXSID80918194

- AKOS040761980

- 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione

- B2703-156290

- Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer

- 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione

- 93710-27-1

- Leuconolam sesquihydrate

- 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato

- 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE

-

- Renchi: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)

- Clave inchi: OXDBJKLQCGAPQX-UHFFFAOYSA-N

- Sonrisas: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O

Atributos calculados

- Calidad precisa: 326.16300

- Masa isotópica única: 326.16304257g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 1

- Complejidad: 601

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 2

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1

- Superficie del Polo topológico: 69.6Ų

Propiedades experimentales

- Color / forma: Powder

- PSA: 69.64000

- Logp: 2.59920

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4430-1 mL * 10 mM (in DMSO) |

Leuconolam |

93710-27-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TargetMol Chemicals | TN4430-5 mg |

Leuconolam |

93710-27-1 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| TargetMol Chemicals | TN4430-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥ 4040 | 2024-07-20 | ||

| A2B Chem LLC | AH93572-5mg |

Leuconolam |

93710-27-1 | 97.0% | 5mg |

$719.00 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4430-1 mg |

Leuconolam |

93710-27-1 | 1mg |

¥2435.00 | 2022-02-28 | ||

| A2B Chem LLC | AH93572-1mg |

Leuconolam |

93710-27-1 | 97 | 1mg |

$599.00 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L94290-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥4800.0 | 2022-04-27 | ||

| TargetMol Chemicals | TN4430-1 ml * 10 mm |

Leuconolam |

93710-27-1 | 1 ml * 10 mm |

¥ 4140 | 2024-07-20 |

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids, Youji Huaxue, 2016, 36(7), 1447-1464

Métodos de producción 3

Condiciones de reacción

Referencia

- Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions, Organic Chemistry Frontiers, 2015, 2(3), 236-240

Métodos de producción 4

Condiciones de reacción

Referencia

- Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group, Tetrahedron, 2020, 76(51),

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt

Referencia

- Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam, Tetrahedron, 2021, 79,

Métodos de producción 6

Condiciones de reacción

Referencia

- The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids, Chemistry - A European Journal, 2016, 22(11), 3600-3610

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

Referencia

- Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C, Journal of the American Chemical Society, 2015, 137(20), 6712-6724

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

Referencia

- Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids, Journal of the American Chemical Society, 2013, 135(51), 19127-19130

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 16 h, 18 °C

Referencia

- Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam, ARKIVOC (Gainesville, 2006, (3), 163-174

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products

- 6,7-Dehydroleuconoxine (1207530-25-3)

- rel-(8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (1443338-01-9)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- (93710-27-1)

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Literatura relevante

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

Clasificación relacionada

- Productos Naturales y Extractos Extractos de plantas Basado-en-plantas, solo el texto traducido. Leuconotis griffithii

- Disolventes y Químicos Orgánicos Compuestos Orgánicos Alcaloides y derivados Alcaloides de Rhazinilam Alcaloides de Rhazinilam

- Disolventes y Químicos Orgánicos Compuestos Orgánicos Alcaloides y derivados Alcaloides de Rhazinilam

93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-) Productos relacionados

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

Proveedores recomendados

Wuhan ChemNorm Biotech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangsu Kolod Food Ingredients Co.,ltd

Miembros de la medalla de oro

Proveedor de China

Lote